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Introduction

The fluorescent false neurotransmitter FFN102 is a powerful tool for visualizing and quantifying
dopamine transporter (DAT) activity and dopamine release from individual presynaptic
terminals.[1][2] As a pH-sensitive fluorescent substrate for both DAT and the vesicular
monoamine transporter 2 (VMAT2), FFN102 selectively accumulates in dopaminergic neurons
and their synaptic vesicles.[1][3] Its fluorescence is significantly higher in the neutral pH of the
extracellular space compared to the acidic environment of synaptic vesicles. This property
allows for the optical measurement of vesicular release as an increase in fluorescence and,
conversely, the study of non-vesicular release, such as that induced by amphetamine, by
monitoring the loss of fluorescence from labeled terminals.[1]

Amphetamine, a psychostimulant, is known to induce dopamine efflux by reversing the function
of the dopamine transporter.[4] This process, known as reverse transport or carrier-mediated
release, provides a valuable mechanism to study DAT function and the effects of various
pharmacological agents. The amphetamine-induced FFN102 release assay leverages this
mechanism to provide a dynamic and quantitative measure of DAT-mediated substrate efflux.

These application notes provide a detailed protocol for performing the amphetamine-induced
FFN102 release assay in acute brain slices, along with data presentation guidelines and
visualizations of the experimental workflow and underlying signaling pathways.
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Data Presentation

The following tables summarize quantitative data from representative amphetamine-induced
FFN102 release experiments.

Table 1: FFN102 Fluorescence Loss in Striatal Slices

o Normalized Fluorescence o
Treatment Condition . Description
Intensity (Mean * SEM)

_ Baseline fluorescence at the
Control (0 min) 1.0+0.0 o i
beginning of the experiment.

Slow, spontaneous decrease
) in fluorescence over 10
Control (10 min) ~0.95 + 0.02 _ _
minutes in the absence of

amphetamine.

Significant loss of fluorescence
) ] after 10 minutes of perfusion
1 uM Amphetamine (10 min) ~0.65 £ 0.03 ) )
with 1 uM amphetamine,

indicating induced release.[1]

Table 2: Experimental Parameters for FFN102 Release Assay

Parameter Value Reference
FFN102 Concentration 10 uM [1][5]
FFN2102 Incubation Time 30-45 minutes [1]
Amphetamine Concentration 1puM-10 uM [1]

Imaging Technique Two-Photon Microscopy [1]
Excitation Wavelength 760 nm [1]
Emission Wavelength 453 nm [1]

Experimental Protocols
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Preparation of Acute Brain Slices

Anesthetize a mouse according to approved institutional animal care and use committee
protocols.

Perfuse the mouse transcardially with ice-cold, oxygenated N-methyl-D-glucamine (NMDG)
protective recovery solution.[6]

Rapidly dissect the brain and place it in the same ice-cold NMDG solution.

Prepare 300 um-thick coronal or sagittal slices containing the brain region of interest (e.g.,
striatum) using a vibratome.

Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 34°C for an
initial recovery period of approximately 15 minutes.[6]

Subsequently, transfer the slices to a holding chamber with artificial cerebrospinal fluid
(ACSF) saturated with 95% 02 / 5% CO2 at room temperature for at least 1 hour before
experimentation.

FFN102 Loading

Transfer brain slices to a small incubation chamber containing oxygenated ACSF.
Add FFN102 to a final concentration of 10 uM.[1][5]
Incubate the slices for 30-45 minutes at room temperature.[1]

After incubation, wash the slices by transferring them to a recording chamber perfused with
fresh, oxygenated ACSF for at least 10 minutes to remove excess FFN102.

Amphetamine-Induced FFN102 Release and Imaging

Mount the FFN102-loaded brain slice in the imaging chamber of a two-photon microscope.

Continuously perfuse the slice with oxygenated ACSF at a rate of 1-3 mL/min.

« |dentify a region of interest with clear FFN102-labeled puncta, representing dopaminergic

terminals.
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Acquire baseline fluorescence images (t = 0).

Switch the perfusion to ACSF containing the desired concentration of amphetamine (e.g., 1
HUM).

Acquire time-lapse images of the same region of interest at regular intervals (e.g., every 1-2
minutes) for the duration of the experiment (e.g., 10-20 minutes).

For control experiments, continue to perfuse with ACSF without amphetamine and acquire
images over the same time course.

Data Analysis

Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of
individual FFN102 puncta over time.

Correct for any photobleaching by normalizing the fluorescence intensity of each punctum to
its initial baseline value (F/FO0).

Calculate the average normalized fluorescence intensity for both control and amphetamine-
treated conditions at each time point.

Compare the rate of fluorescence loss between the two conditions to determine the effect of
amphetamine on FFN102 release. Statistical significance can be assessed using appropriate
tests, such as a t-test.[1]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the amphetamine-induced FFN102 release assay.
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Caption: Amphetamine-induced FFN102 release signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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